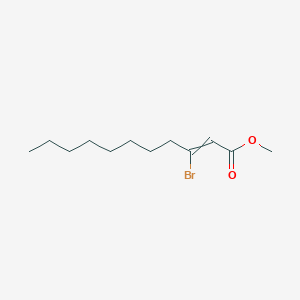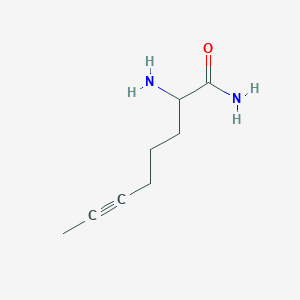
2-Aminooct-6-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminooct-6-ynamide is a member of the ynamide family, characterized by a triple bond directly connected to a nitrogen atom that bears an electron-withdrawing group. This compound is particularly interesting due to its strongly polarized triple bond, which enables unique chemical transformations .
Preparation Methods
The synthesis of 2-Aminooct-6-ynamide can be achieved through various methods. One robust and modular approach involves the use of trichloroethene as an inexpensive two-carbon synthon. This method allows for the conversion of a wide range of amides and electrophiles into the corresponding ynamides . The reaction typically involves copper-catalyzed couplings of amides with alkynes or their derivatives . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity, while minimizing waste and environmental impact .
Chemical Reactions Analysis
2-Aminooct-6-ynamide undergoes a variety of chemical reactions, including:
Oxidation: This reaction can be mediated by various oxidizing agents, leading to the formation of different oxidized products.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas or metal hydrides.
Substitution: Ynamides can participate in substitution reactions, where the triple bond is attacked by nucleophiles or electrophiles.
Cycloaddition: This reaction involves the addition of multiple reactants to form cyclic compounds
Common reagents and conditions used in these reactions include Brønsted acids, transition metal catalysts, and various organic solvents . Major products formed from these reactions include N-heterocycles and other structurally complex molecules .
Scientific Research Applications
2-Aminooct-6-ynamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Aminooct-6-ynamide involves its strongly polarized triple bond, which enables unique chemical transformations. The compound can act as a precursor to various reactive intermediates, such as keteniminium ions and carbenes . These intermediates can then participate in a wide range of chemical reactions, leading to the formation of diverse products .
Comparison with Similar Compounds
2-Aminooct-6-ynamide can be compared with other ynamides, such as:
N-acylsulfonamides: These compounds are important in pharmaceutical applications and share similar reactivity with this compound.
α-acyloxyenamides: These compounds are also derived from ynamides and are used in various synthetic applications.
The uniqueness of this compound lies in its specific structure and reactivity, which enable it to participate in a wide range of chemical transformations and applications .
Properties
CAS No. |
757179-44-5 |
|---|---|
Molecular Formula |
C8H14N2O |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-aminooct-6-ynamide |
InChI |
InChI=1S/C8H14N2O/c1-2-3-4-5-6-7(9)8(10)11/h7H,4-6,9H2,1H3,(H2,10,11) |
InChI Key |
DVFNKMPNOCUJAG-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCCC(C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


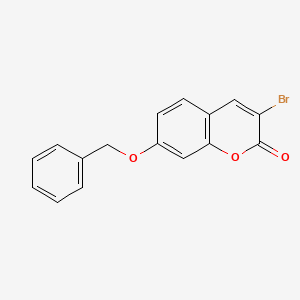
![2-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]butane-2-peroxol](/img/structure/B14207866.png)
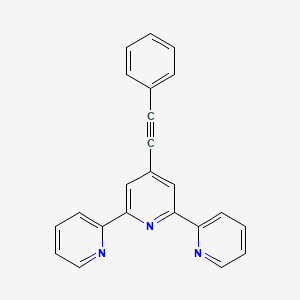
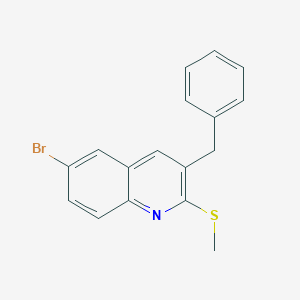
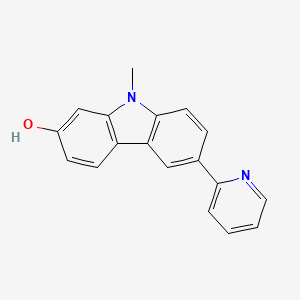
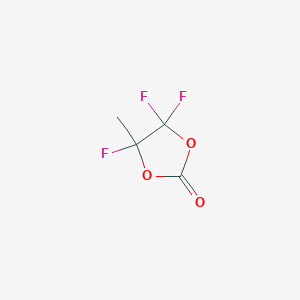
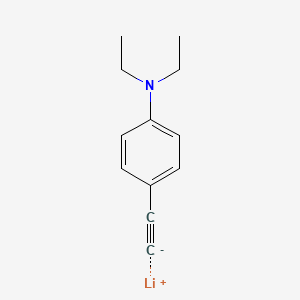
![Phosphonic dichloride, [2-(dichloromethylene)cyclohexyl]-](/img/structure/B14207897.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 9-fluoro-3-methyl-5-phenyl-](/img/structure/B14207917.png)

methanone](/img/structure/B14207920.png)
![2-[Chloro(2,5-difluorophenyl)methyl]-3-methylpyridine](/img/structure/B14207923.png)
